molecular formula C12H16BrNO B1487897 1-(2-Bromo-5-methoxybenzyl)pyrrolidine CAS No. 1394291-43-0

1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Cat. No.: B1487897
CAS No.: 1394291-43-0
M. Wt: 270.17 g/mol
InChI Key: RHWIVDCYXFGLCF-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesized derivatives of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine have been explored for their photophysicochemical properties, particularly in zinc(II) phthalocyanine compounds, which show potential in photocatalytic applications (Öncül, Öztürk & Pişkin, 2021).

Antioxidant and Anticholinergic Activities

  • The compound has been utilized in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities, indicating its potential in developing therapeutic agents (Rezai et al., 2018).

Antimicrobial Activities

  • Certain derivatives have been evaluated for their antimicrobial activities, demonstrating effectiveness against a range of bacteria, which highlights their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

Application in Organic Synthesis

  • The compound is used in organic synthesis, such as in the creation of carbon-14 labeled molecules, which are important in medical research and drug development (Huang, 1987).

Radical Scavenging Activity

  • It has been a part of the synthesis of novel bromophenols that exhibit potent scavenging activity against radicals, suggesting its use in antioxidant therapies (Li, Li, Gloer & Wang, 2012).

Conformational Studies

  • The compound's derivatives have been studied for their molecular structures and conformations, contributing to the understanding of cognitive activators (Amato et al., 1990).

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-11-4-5-12(13)10(8-11)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWIVDCYXFGLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234082
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-43-0
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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